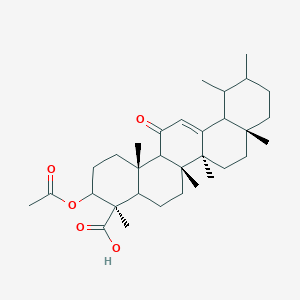
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Styryl Intermediate: The styryl intermediate can be synthesized via a Heck reaction, where a styrene derivative reacts with a halogenated nitrobenzene in the presence of a palladium catalyst.
Boronic Ester Formation: The styryl intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to form the desired boronic ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of new biaryl compounds.
科学研究应用
Chemistry
In organic synthesis, (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling reactions.
Biology and Medicine
The nitrostyryl group suggests potential applications in medicinal chemistry, particularly in the design of molecules with biological activity. Boronic esters are also known for their role in the development of proteasome inhibitors.
Industry
In materials science, compounds with styryl groups are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitrostyryl group may interact with biological targets through various pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a nitrostyryl group.
属性
分子式 |
C20H22BNO4 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-[2-(3-nitrophenyl)ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-15(11-13-17)8-9-16-6-5-7-18(14-16)22(23)24/h5-14H,1-4H3 |
InChI 键 |
UOWNNDMQKGBBHC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


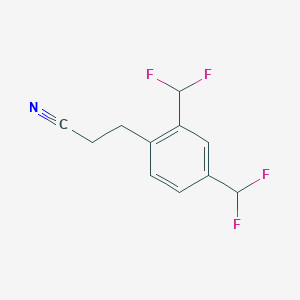

![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
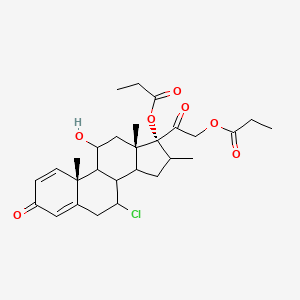
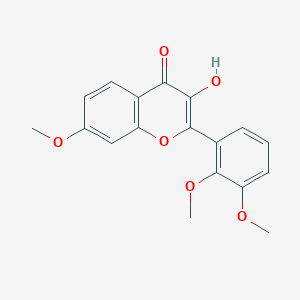
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
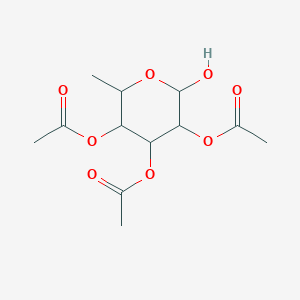
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)
